molecular formula C6H12ClNO2 B556856 Ethyl 1-aminocyclopropanecarboxylate hydrochloride CAS No. 42303-42-4

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Cat. No. B556856
CAS RN: 42303-42-4
M. Wt: 165.62 g/mol
InChI Key: XFNUTZWASODOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-aminocyclopropanecarboxylate hydrochloride, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a chemical compound with the empirical formula C6H12ClNO2 . It has a molecular weight of 165.62 .


Molecular Structure Analysis

The molecular structure of Ethyl 1-aminocyclopropanecarboxylate hydrochloride is represented by the SMILES string Cl.CCOC(=O)C1(N)CC1 . The InChI key for this compound is XFNUTZWASODOQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a solid substance . It has a melting point range of 114-120 °C . It is soluble in water .

Scientific Research Applications

  • Anticonvulsant Properties : Ethyl 1-aminocyclopropanecarboxylate hydrochloride, being more potent than its parent compound ACC, shows promise as an anticonvulsant. It effectively blocks convulsions and deaths caused by N-methyl-D-aspartate without impairing motor performance. This suggests potential applications in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).

  • Role in Ethylene Synthesis in Plants : Ethyl 1-aminocyclopropanecarboxylate hydrochloride contributes to the study of ethylene synthesis in plants. Research involving its isomers (like 1-amino-2-ethylcyclopropanecarboxylic acid) has revealed insights into the stereospecific conversion of ACC to ethylene, a critical process in plant biology (Hoffman et al., 1982).

  • Applications in Polymer Chemistry : This compound has been used in enzymatically catalyzed oxidative polymerization studies, particularly in the presence of horseradish peroxidase and cyclodextrins. Such research broadens our understanding of polymer chemistry and enzyme catalysis (Pang et al., 2003).

  • Study of Plant Hormones and Stress Responses : Ethyl 1-aminocyclopropanecarboxylate hydrochloride is instrumental in studying the role of ACC as an ethylene precursor and its independent signaling role in plants. This has significant implications for understanding plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019).

  • Agronomic Applications : Studies highlight the significance of ACC, the central molecule in ethylene biosynthesis, in agriculture. Insights into the regulation of ACC synthesis, transport, and its role as an ethylene-independent signal, offer potential applications in agronomy, particularly in enhancing plant growth and stress resilience (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation .

properties

IUPAC Name

ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNUTZWASODOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327703
Record name Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

CAS RN

42303-42-4
Record name Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-aminocyclopropanecarboxylic acid (5.8 g, 57.4 mmol) in 300 mL of ethanol was cooled to 0° C., thionyl chloride (20.5 g, 172.7 mmol) was added drop-wise over 30 minutes. Then the cold bath was removed and the reaction mixture was heated at reflux for 2 hours, then the mixture was stirred at room temperature for 16 hours. The solvent was evaporated at 40° C. under reduced pressure to give ethyl 1-aminocyclopropanecarboxylate hydrochloride (9.53 g, 100%) as a solid. It was used directly in the next step without further purification. MS: (M+H)+=130.2; 1H NMR (300 MHz, DMSO): δ 9.04 (brs, 3H), 4.14 (q, 2H, J=6.9 Hz), 1.45 (d, 2H, J=3.3 Hz), 1.37 (d, 2H, J=3.2 Hz), 1.19 (t, 3H, J=6.9 Hz).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Reactant of Route 3
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Citations

For This Compound
4
Citations
M Garcia, V Llorente, L Garriga… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 26 (10.37 g, 38.61 mmol) was added to a solution of ethyl 1-aminocyclopropanecarboxylate hydrochloride (6.4 g, 38.6 mmol) and NaHCO 3 (17.5 g, 208.5 mmol) in EtOH (…
Number of citations: 1 pubs.acs.org
MC Böck, G Höfner, KT Wanner - ChemMedChem, 2020 - Wiley Online Library
… )-phenyl]bis[4-methoxyphenyl]methoxy}ethyl)piperidine-3-carboxylate (12 p): GP5 was followed using 12 a (233 mg, 0.44 mmol), ethyl 1-aminocyclopropanecarboxylate hydrochloride (…
BJ Invergo - 1986 - search.proquest.com
(gamma)-Aminobutyric acid (GABA) is well established as a major inhibitory neurotransmitter in the mammalian central nervous system. GABA is degraded in the brain by the enzyme (…
Number of citations: 0 search.proquest.com
M Frasso - 2015 - d-scholarship.pitt.edu
This thesis describes the preparation of pyrazolo[1-5-a]-1,3,5-triazine analogs of the Ca2+ channel agonist and cyclin-dependant kinase inhibitor (R)-roscovitine. Initially, methods to …
Number of citations: 2 d-scholarship.pitt.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.